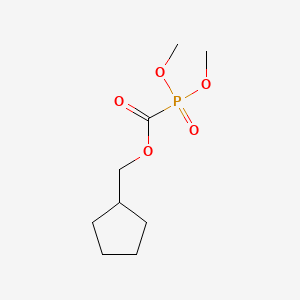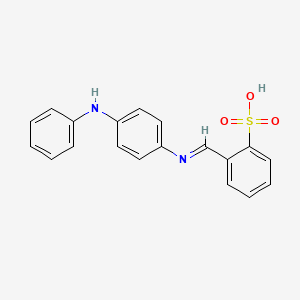
Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido bencensulfónico, 2-(((4-(fenilamino)fenil)imino)metil)- es un compuesto organosulfurado con una estructura compleja. Es un derivado del ácido bencensulfónico, que es conocido por sus fuertes propiedades ácidas y su papel como intermediario clave en varias reacciones químicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido bencensulfónico, 2-(((4-(fenilamino)fenil)imino)metil)- generalmente implica la sulfonación de derivados del benceno. Un método común es la reacción del ácido bencensulfónico con 4-(fenilamino)benzaldehído en condiciones ácidas. La reacción generalmente se lleva a cabo en presencia de un ácido fuerte como el ácido sulfúrico, que actúa como catalizador .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un mejor control de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido bencensulfónico, 2-(((4-(fenilamino)fenil)imino)metil)- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados del ácido sulfónico.
Reducción: Las reacciones de reducción pueden convertir el grupo imina en un grupo amina.
Sustitución: El grupo ácido sulfónico se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Las reacciones de sustitución generalmente requieren una base o un ácido fuerte como catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de ácido sulfónico, aminas y compuestos aromáticos sustituidos .
Aplicaciones Científicas De Investigación
El ácido bencensulfónico, 2-(((4-(fenilamino)fenil)imino)metil)- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de colorantes y pigmentos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso en el desarrollo de fármacos, particularmente para dirigirse a enzimas y receptores específicos.
Industria: Se utiliza en la producción de detergentes, surfactantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido bencensulfónico, 2-(((4-(fenilamino)fenil)imino)metil)- implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas todavía están bajo investigación, pero se cree que implican la inhibición de enzimas clave involucradas en la señalización celular y el metabolismo .
Comparación Con Compuestos Similares
Compuestos similares
Ácido bencensulfónico: El compuesto original, conocido por sus fuertes propiedades ácidas.
Ácido 4-(fenilamino)bencensulfónico: Un compuesto relacionado con características estructurales similares.
Ácido sulfanílico: Otro derivado de ácido sulfónico con diferentes grupos funcionales.
Singularidad
Lo que diferencia al ácido bencensulfónico, 2-(((4-(fenilamino)fenil)imino)metil)- es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
72968-79-7 |
|---|---|
Fórmula molecular |
C19H16N2O3S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24) |
Clave InChI |
BKTWCHYMSWDLAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


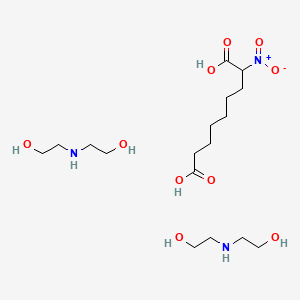
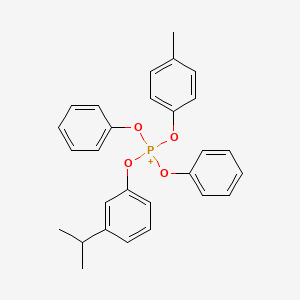
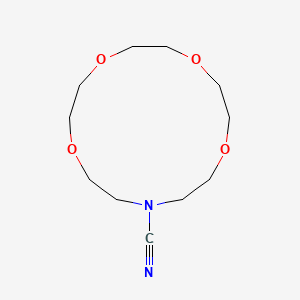


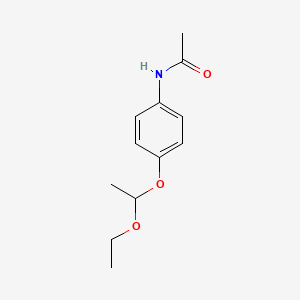


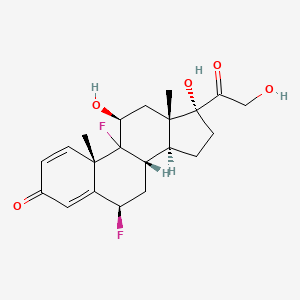
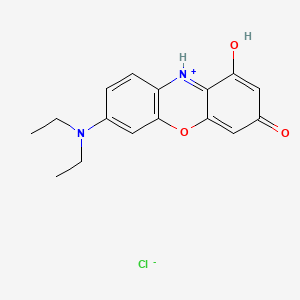
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)

